molecular formula C4H6O2 B8596361 But-2-yne-1,1-diol CAS No. 11070-67-0

But-2-yne-1,1-diol

Cat. No.: B8596361
CAS No.: 11070-67-0
M. Wt: 86.09 g/mol
InChI Key: YNCZNSWQAGQAJY-UHFFFAOYSA-N
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Description

But-2-yne-1,1-diol is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 86.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

11070-67-0

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

but-2-yne-1,1-diol

InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h4-6H,1H3

InChI Key

YNCZNSWQAGQAJY-UHFFFAOYSA-N

Canonical SMILES

CC#CC(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
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1,4-diacetoxybutanediol
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Synthesis routes and methods II

Procedure details

The procedure of Example 5 was repeated with 5 g of Raney Ni/Mo being installed. 100 g/h of butynediol solution were hydrogenated at a reactor temperature of about 122° C., 20 bar and 300 l/h of hydrogen. At a space velocity of liquid of 225 m3/m2·h and a kLa of 0.3 s−1 and complete butynediol conversion, n-butanol contents in the product of 2.2-2.7% by weight were obtained, with the 1,4-butanediol content being 77% by weight and the remainder being intermediates. After increasing the space velocity of liquid to 263 m3/m2h, corresponding to a kLa of 0.4 s−1, the n-butanol content fell to 1.3% by weight, the butanediol content rose to 88% by weight.
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Synthesis routes and methods III

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The initial unimpregnated chi-rho alumina (Kaiser KA-300) had a surface area of 350 m2 /gram. On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas. As shown in Table I, this alumina support for the catalyst of this invention is far less soluble in the liquid reaction medium than are the kieselguhr or magnesium silicate supports. Furthermore, it was found that the aluminasupported catalyst converted formaldehyde and acetylene to butynediol at a rate similar to that obtained with the other two catalysts but give a ratio of propargyl alcohol to butynediol three times that obtained with the magnesium silicate supported catalyst or kieselguhr supported catalyst.
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Synthesis routes and methods IV

Procedure details

Tetrahydrofuran is useful as a solvent for polymeric materials, such as polyvinyl chloride and polyvinylidene chloride, and is produced by various processes; for example, catalytic hydrogenation of furan produced by decarbonylation of fulfural; reacting acetylene and formaldehyde to obtain butynediol, followed by hydrogenation and dehydrocyclization to produce tetrahydrofuran, and reacting diacetic ester of 1,4-butanediol with water in the presence of an acid catalyst (refer to British Patent 1,170,222).
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